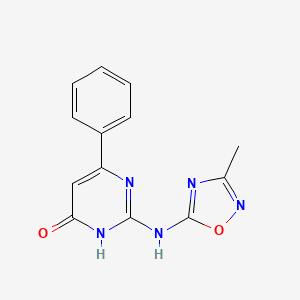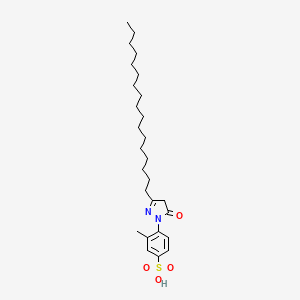
N-(4-phenyl-1H-pyrazol-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenyl-1H-pyrazol-3-yl)formamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a phenyl group attached to the pyrazole ring and a formamide group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 4-phenyl-1H-pyrazole-3-carbaldehyde with formamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Phenyl-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of N-(4-Phenyl-1H-pyrazol-3-yl)methylamine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-(4-Phenyl-1H-pyrazol-3-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(4-Phenyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide.
N-(4-Phenyl-1H-pyrazol-3-yl)methylamine: A reduced form of the compound.
4-Phenyl-1H-pyrazole-3-carboxylic acid: An oxidized form of the compound.
Uniqueness
N-(4-Phenyl-1H-pyrazol-3-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
62538-14-1 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N-(4-phenyl-1H-pyrazol-5-yl)formamide |
InChI |
InChI=1S/C10H9N3O/c14-7-11-10-9(6-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
Clé InChI |
ZIWWYRYDVFKQJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NN=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



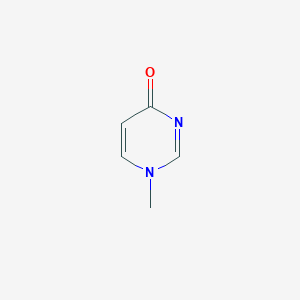
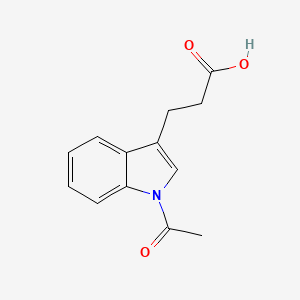
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
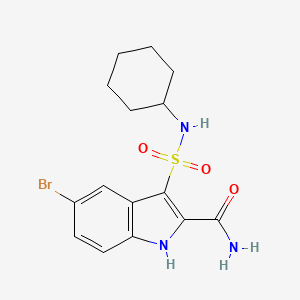
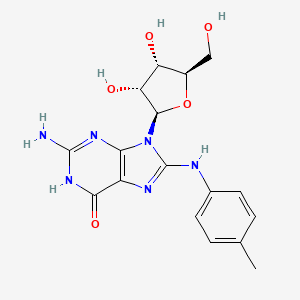
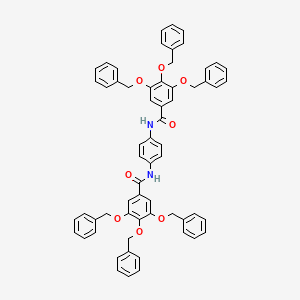
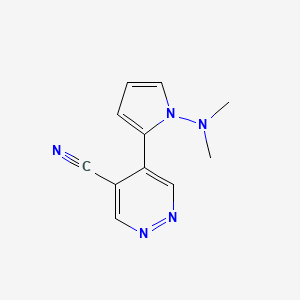

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
